3-(Chloromethyl)-4-ethylhexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-(chloromethyl)-4-ethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-4-8(5-2)9(6-3)7-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
WSPBVKOAOMHVNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloromethyl 4 Ethylhexane and Analogues
Direct Chloromethylation Approaches
Direct chloromethylation involves the conversion of a hydroxymethyl group to a chloromethyl group. This is typically achieved by reacting the corresponding primary alcohol, (4-ethylhexan-3-yl)methanol, with various chlorinating agents.
Chlorination of Hydroxymethyl Precursors with Halogenating Agents
The replacement of a hydroxyl group with a chlorine atom is a common and effective strategy for synthesizing alkyl chlorides. Several classes of reagents can accomplish this transformation, each with its own mechanism and optimal conditions.
Reactivity of Alcohols with Thionyl Chloride
Thionyl chloride (SOCl₂) is a widely used reagent for converting primary and secondary alcohols into alkyl chlorides. libretexts.org The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired alkyl chloride. libretexts.org
The reaction of a primary alcohol with thionyl chloride typically proceeds through an SN2 mechanism. jove.com The alcohol first attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form an intermediate alkyl chlorosulfite. In the presence of a base like pyridine (B92270) or a tertiary amine, the liberated chloride ion then acts as a nucleophile, attacking the carbon bearing the chlorosulfite group and leading to the formation of the alkyl chloride with inversion of stereochemistry. jove.comlumenlearning.com Without a base, the reaction can proceed with retention of configuration through an SNi (internal nucleophilic substitution) mechanism, where the chlorosulfite decomposes via a tight ion pair. youtube.com
For the synthesis of 3-(chloromethyl)-4-ethylhexane, the precursor alcohol, (4-ethylhexan-3-yl)methanol, would be treated with thionyl chloride, often in an inert solvent. The addition of a base like pyridine is common to neutralize the HCl produced. thieme-connect.de
Table 1: Comparison of Conditions for Thionyl Chloride Chlorination
| Condition | Description | Rationale |
|---|---|---|
| Reagent | Thionyl Chloride (SOCl₂) | Efficiently converts primary alcohols to alkyl chlorides. |
| Solvent | Inert solvents like Chloroform, Toluene | Provides a medium for the reaction without participating in it. youtube.comthieme-connect.de |
| Base (Optional) | Pyridine, Triethylamine | Neutralizes byproduct HCl, can influence reaction mechanism. lumenlearning.comthieme-connect.de |
| Temperature | 0°C to reflux | Reaction rate is temperature-dependent; milder conditions are often preferred to minimize side reactions. youtube.comthieme-connect.de |
Application of Hydrogen Halides
Hydrogen chloride (HCl), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), can be used to convert primary alcohols to alkyl chlorides. libretexts.orgchemistrysteps.com This mixture is known as the Lucas reagent. libretexts.org The reaction mechanism for primary alcohols is SN2. chemistrysteps.commasterorganicchemistry.com The first step is the protonation of the alcohol's hydroxyl group by the acid, which turns it into a good leaving group (water). chemistrysteps.commasterorganicchemistry.com The chloride ion then displaces the water molecule in a single concerted step. jove.comchemistrysteps.com
The reaction of primary alcohols with HCl is generally slower than with tertiary or secondary alcohols. libretexts.org For instance, reacting a primary alcohol like (4-ethylhexan-3-yl)methanol with the Lucas reagent would require heating to proceed at a reasonable rate. libretexts.orgcdnsciencepub.com Good yields of primary alkyl chlorides can be achieved by reacting the alcohol with hydrogen chloride in solvents like hexamethylphosphoric triamide at elevated temperatures. cdnsciencepub.com
Advanced Chlorinating Reagents and Their Selectivity
Several other reagents offer milder conditions or higher selectivity for the chlorination of alcohols. These are particularly useful when the substrate contains sensitive functional groups.
Appel Reaction: This reaction uses a combination of a trialkyl- or triarylphosphine (like triphenylphosphine (B44618), PPh₃) and a carbon tetrahalide (like carbon tetrachloride, CCl₄) to convert alcohols to alkyl halides. For chlorination, CCl₄ or hexachloroacetone (B130050) is used. The reaction is known for its mild conditions and high yields, proceeding with an inversion of stereochemistry. organic-chemistry.orgresearchgate.net
Triphosgene (B27547): In the presence of a base like pyridine, triphosgene can effectively convert primary and secondary alcohols into their corresponding chlorides under mild conditions. organic-chemistry.org This method is noted for being stereospecific and compatible with many sensitive functional groups. organic-chemistry.org
N-Chlorosuccinimide (NCS): While NCS is primarily an oxidizing agent, it can be used for chlorination in the presence of a catalyst. For example, NCS combined with triphenylphosphine can chlorinate alcohols. acs.org
These advanced reagents provide chemists with a toolkit to selectively chlorinate complex molecules that might not tolerate the harsher conditions of thionyl chloride or hydrogen halides.
Table 2: Selectivity of Various Chlorinating Agents for Primary Alcohols
| Reagent System | Typical Conditions | Selectivity & Advantages |
|---|---|---|
| SOCl₂ / Pyridine | 0°C to reflux | Effective, gaseous byproducts, mechanism can be controlled. libretexts.orgthieme-connect.de |
| HCl / ZnCl₂ | Heat | Cost-effective, but requires harsher conditions for primary alcohols. libretexts.orgcdnsciencepub.com |
| PPh₃ / CCl₄ (Appel) | Room temperature | Very mild conditions, high stereoselectivity (inversion). organic-chemistry.orgresearchgate.net |
| Triphosgene / Pyridine | Reflux in CH₂Cl₂ | Mild, stereospecific, tolerates sensitive functional groups. organic-chemistry.orgorganic-chemistry.org |
Functional Group Interconversions Leading to Chloromethyl Moieties
An alternative route to alkyl chlorides is through the conversion of other functional groups, most notably other halides.
Conversion of Other Halogenated Analogues
The Finkelstein reaction is a classic method for halogen exchange, typically involving the conversion of an alkyl chloride or bromide into an alkyl iodide using sodium iodide in acetone. wikipedia.orgallaboutchemistry.net The reaction's success relies on the differential solubility of the sodium halide salts; sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not, driving the reaction forward. wikipedia.org
While the classic Finkelstein reaction is used to synthesize alkyl iodides, the principle of halogen exchange can be adapted to produce alkyl chlorides from other alkyl halides, such as bromides or iodides. aakash.ac.inquora.com This "reverse" Finkelstein-type reaction can be achieved by using a chloride salt in a suitable solvent. For example, primary alkyl bromides can be converted into the corresponding chlorides under mild conditions using reagents like trimethylsilyl (B98337) chloride in the presence of imidazole. tandfonline.comtandfonline.com This method is efficient and can be performed under neutral conditions, making it suitable for substrates with acid- or base-sensitive groups. tandfonline.comtandfonline.com
Therefore, a hypothetical 3-(bromomethyl)-4-ethylhexane (B13192863) could serve as a precursor to this compound via a halogen exchange reaction.
Regioselective Chloromethylation Strategies
Direct chloromethylation of an alkane substrate such as 3-ethylhexane (B44089) to produce this compound is a synthetically challenging endeavor. The primary difficulty lies in controlling the regioselectivity of the reaction. Alkanes possess multiple C-H bonds of similar reactivity, and reactions like free-radical halogenation tend to yield a mixture of products. masterorganicchemistry.com
The regiochemical outcome of radical halogenation is governed by the stability of the radical intermediate formed during the reaction. youtube.com In general, the order of radical stability is tertiary > secondary > primary. This means that halogenation preferentially occurs at the most highly substituted carbon atom. youtube.com For a precursor like 3-ethylhexane, this inherent selectivity would not favor the formation of this compound, as it would require functionalization at a specific secondary carbon adjacent to a tertiary center, competing with reactions at the tertiary carbon and other secondary positions.
While highly regioselective chloromethylation reactions, such as the Blanc reaction, are well-established for aromatic compounds using formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride wikipedia.orgalfa-chemistry.com, equivalent strategies for complex, non-activated alkanes are not well-developed. The conditions for aromatic chloromethylation protonate formaldehyde, creating a potent electrophile that is attacked by the electron-rich aromatic ring. wikipedia.org Alkanes lack this nucleophilicity, rendering such electrophilic substitution pathways ineffective. Therefore, achieving regioselectivity in the direct chloromethylation of alkanes requires advanced strategies that can overcome the statistical distribution of products often seen in radical processes.
Indirect Synthetic Pathways
Given the challenges of direct regioselective chloromethylation, indirect synthetic pathways offer a more controlled and viable approach to synthesizing this compound. These methods typically involve the construction of the required carbon skeleton followed by the introduction or modification of a functional group to yield the final chloromethyl structure.
Generation of Chloromethyl Ethers via Acetal/Acid Halide Reactions
A prominent indirect method involves the use of chloromethyl ethers as alkylating agents. These reagents can be generated efficiently through the reaction of acetals with acid halides, often catalyzed by Lewis acids. acs.org This approach is particularly valuable for creating α-halo ethers that can then be used in subsequent C-C bond-forming reactions.
A significant advancement in the use of chloromethyl ethers is the development of in situ methodologies, which generate the reactive α-halo ether in the same reaction vessel where it will be consumed. organic-chemistry.org This strategy is advantageous because it avoids the isolation of α-halo ethers like chloromethyl methyl ether (MOMCl), which are known to be carcinogenic. acs.org
Research has demonstrated that zinc(II) salts are highly effective catalysts for the reaction between acetals and acid halides, producing haloalkyl ethers in near-quantitative yields. acs.orgresearchgate.net The reaction is typically rapid, often completing within 1-4 hours with very low catalyst loadings (e.g., 0.01 mol %). acs.orgorganic-chemistry.org The resulting solution containing the α-halo ether can be used directly for subsequent reactions, such as the protection of alcohols or other nucleophiles. organic-chemistry.orgorgsyn.org Any excess haloalkyl ether is conveniently destroyed during the aqueous workup, further minimizing exposure risks. acs.org
The table below summarizes the effectiveness of various catalysts and halide sources in the formation of chloromethyl methyl ether from dimethoxymethane (B151124) (DMM).
| Entry | Acetal | Halide Source | Catalyst | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| 1 | Dimethoxymethane (DMM) | Acetyl Chloride | ZnBr₂ | 1 | >98 |
| 2 | Dimethoxymethane (DMM) | Acetyl Chloride | Zn(OTf)₂ | 1 | >98 |
| 3 | Dimethoxymethane (DMM) | Oxalyl Chloride | ZnBr₂ | 0.25 | >98 |
| 4 | Dimethoxymethane (DMM) | Acetyl Chloride | None | 24 | <5 |
Data derived from experimental findings on the rapid preparation of α-halo alkyl ethers. acs.org
The cleavage of ether bonds is a fundamental reaction in organic chemistry, and catalytic systems have been developed to facilitate this process, which can lead to the formation of chlorinated compounds. wikipedia.org Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction that can proceed through either SN1 or SN2 mechanisms, depending on the structure of the ether. masterorganicchemistry.com
For preparative synthesis, systems using group 5 or 6 metal halides (e.g., MoCl₅, WCl₅, NbCl₅, or TaCl₅) in the presence of an acid chloride have been shown to catalytically cleave C–O bonds in ethers. rsc.org For instance, a stoichiometric reaction of dioctyl ether with MoCl₅ can produce 1-chlorooctane (B87089) in high yield. rsc.org While this demonstrates the principle of converting an ether linkage to a C-Cl bond, its application in a multi-step synthesis of a specific compound like this compound would depend on the availability of a suitable ether precursor.
Novel Reagents and Conditions for C-Cl Bond Formation
The formation of a C-Cl bond is a crucial step in many synthetic sequences. While traditional methods for converting alcohols to alkyl chlorides (using reagents like thionyl chloride or phosphorus halides) are common, research continues to explore novel reagents and milder conditions. The most logical precursor to this compound is the corresponding alcohol, (4-ethylhexan-3-yl)methanol. The conversion of this primary alcohol to the target alkyl chloride represents a key transformation.
Modern organic synthesis emphasizes the development of catalytic methods for C-C and C-X (where X is a heteroatom) bond formation to improve efficiency and atom economy. dntb.gov.ua Transition metal-catalyzed cross-coupling reactions, for example, have expanded the scope of C-C bond formation using alkyl halides as electrophiles, though these are typically used to form C-C bonds rather than C-Cl bonds. uwindsor.ca
For the specific transformation of a primary alcohol to an alkyl chloride, methods that proceed under mild conditions are highly desirable to avoid side reactions. The Appel reaction, which uses a combination of a triarylphosphine (like triphenylphosphine) and a carbon tetrahalide (like CCl₄), is a classic example of a mild conversion that works well for primary and secondary alcohols. While not new, its reliability makes it a valuable tool in multi-step syntheses.
Multi-Step Syntheses Incorporating Chloromethylation
A logical multi-step synthesis provides a practical route to complex molecules from simpler starting materials. libretexts.org For this compound, a plausible retrosynthetic analysis suggests a pathway beginning with the construction of the carbon skeleton, followed by functional group manipulations to install the chloromethyl group.
A hypothetical multi-step synthesis is outlined below:
Carbon Skeleton Formation : The C9 skeleton can be assembled using a Grignard reaction. Reacting propylmagnesium bromide with 3-pentanone (B124093) would form the tertiary alcohol 3-ethyl-3-hexanol (B1581893).
Dehydration : Acid-catalyzed dehydration of 3-ethyl-3-hexanol would yield a mixture of alkenes, with 3-ethyl-2-hexene and 3-ethyl-3-hexene (B99998) being major products.
Hydroboration-Oxidation : To install a primary alcohol at the desired position, the alkene mixture can be subjected to hydroboration-oxidation. This anti-Markovnikov hydration process would convert 3-ethyl-2-hexene into (4-ethylhexan-3-yl)methanol, the key alcohol precursor.
Chlorination : The final step is the conversion of the primary alcohol, (4-ethylhexan-3-yl)methanol, into the target compound, this compound. This can be achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) with pyridine, or under milder conditions using the Appel reaction (PPh₃/CCl₄).
This multi-step approach circumvents the regioselectivity problems of direct alkane chloromethylation by building the molecule systematically and introducing the final chloro- functionality in a controlled manner.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound and Analogues
The synthesis of this compound, a saturated alkyl halide, and its analogues via chloromethylation presents a significant synthetic challenge due to the potential for multiple side reactions and the need for precise control over reaction parameters. Optimization of these conditions is paramount to achieving high yields and purity of the desired product. This section delves into the critical factors influencing the efficiency of chloromethylation protocols, including solvent systems, temperature and pressure, and catalyst selection.
Influence of Solvent Systems on Reaction Efficiency
The choice of solvent is a critical determinant in the outcome of chloromethylation reactions. The solvent not only facilitates the dissolution of reactants but also influences the reaction pathway and the stability of intermediates. For the chloromethylation of non-aromatic hydrocarbons, which is the likely route to this compound, the solvent's polarity and its ability to stabilize carbocationic intermediates play a crucial role.
In related aromatic chloromethylation, which serves as a well-documented model, various solvents have been investigated. For instance, in the chloromethylation of m-xylene, the use of a phase transfer catalyst in a biphasic system has been shown to be effective, eliminating the need for organic solvents and simplifying the procedure. iosrjournals.org Glacial acetic acid is another commonly used solvent in chloromethylation reactions, although its use can sometimes lead to longer reaction times. google.com
The use of inert solvents is often preferred to maintain the reaction products in a liquid phase, which is particularly advantageous in continuous processes. google.com For substrates that are unstable in highly acidic environments, the choice of solvent becomes even more critical to prevent degradation and the formation of by-products. google.com In some cases, the reaction can be performed in the absence of a solvent, which can be advantageous from an environmental and cost perspective, but may require more precise control over other reaction parameters. researchgate.net
The following table summarizes the effect of different solvent systems on the yield of chloromethylation reactions for analogous compounds.
| Solvent System | Substrate | Catalyst | Yield (%) | Reference |
| Aqueous (Phase Transfer Catalysis) | m-Xylene | Quaternary Ammonium (B1175870) Salt | High | iosrjournals.org |
| Glacial Acetic Acid | Aromatic Hydrocarbons | Zinc Chloride | Variable | google.comresearchgate.net |
| Inert Solvent (e.g., Heptane) | Durene | Zinc Chloride | Not specified | google.com |
| Chloroform | Polystyrene | Stannic Chloride | Not specified | jlu.edu.cn |
Interactive Data Table
Temperature and Pressure Effects on Product Distribution
Temperature is a critical parameter that significantly influences both the reaction rate and the product distribution in chloromethylation. dur.ac.uk Higher temperatures generally increase the reaction rate but can also promote the formation of unwanted by-products, such as diarylmethanes in the case of aromatic substrates. google.comdur.ac.uk For instance, in the chloromethylation of biphenyl, the reaction temperature is a key variable studied for process optimization. koreascience.kr
Conversely, lower temperatures can enhance selectivity for the desired monochloromethylated product. For example, in the chloromethylation of methoxybenzene, lowering the reaction temperature to 0-10°C increased the ratio of the chloromethyl product to the diarylmethane by-product. dur.ac.uk However, excessively low temperatures can significantly slow down the reaction, necessitating longer reaction times. researchgate.net
While there is limited information on the effect of pressure on the chloromethylation of aliphatic compounds like 3-ethylhexane, in general, for liquid-phase reactions, pressure is not as critical a parameter as temperature unless gaseous reactants are involved. No specific studies were found that detailed the effects of pressure on chloromethylation reactions. dur.ac.uk
The following table illustrates the impact of temperature on the yield and product distribution in chloromethylation reactions of analogous compounds.
| Temperature (°C) | Substrate | Catalyst | Outcome | Reference |
| 0-10 | Methoxybenzene | Not specified | Increased ratio of chloromethyl to diarylmethane product | dur.ac.uk |
| 42-48 | Cumene | Zinc Chloride | Optimal for chloromethylated product | dur.ac.uk |
| >50 | Pitch-based material | Sulfuric Acid | Decreased chlorine content | researchgate.net |
| 80 | m-Xylene | Quaternary Ammonium Salt | Optimum yield | iosrjournals.org |
| 220-350°F (104-177°C) | Durene | Acidic Catalyst | Specified range for continuous process | google.com |
Interactive Data Table
Catalyst Selection and Loading in Chloromethylation Protocols
The choice of catalyst is fundamental to the success of a chloromethylation reaction. Lewis acids are commonly employed to activate the formaldehyde source, making it a more potent electrophile. wikipedia.org For the chloromethylation of aromatic compounds, a wide range of catalysts has been explored, including zinc chloride, stannic chloride, aluminum chloride, and titanium tetrachloride. google.comdur.ac.ukwikipedia.org Zinc chloride is a frequently used and effective catalyst. researchgate.netkoreascience.krwikipedia.org
The selection of the catalyst can significantly impact the product distribution. For instance, aluminum chloride is known to favor the formation of diarylmethane by-products. dur.ac.uk In contrast, for the chloromethylation of anisole, titanium tetrachloride was found to provide a high ratio of the desired chloromethylated product. dur.ac.uk For the synthesis of this compound, a Lewis acid catalyst would likely be necessary to facilitate the reaction with a suitable chloromethylating agent.
Catalyst loading is another crucial parameter. An optimal catalyst concentration is required to achieve a high reaction rate without promoting excessive side reactions. In the chloromethylation of a pitch-based material, the chlorine content of the product increased with the amount of catalyst. researchgate.net For the chloromethylation of durene, the catalyst is employed in the range of about 0.02 to 3 moles per mole of the aromatic hydrocarbon feedstock. google.com
Reactivity and Transformation Pathways of 3 Chloromethyl 4 Ethylhexane
Nucleophilic Substitution Reactions
Nucleophilic substitution is the principal class of reactions for 3-(chloromethyl)-4-ethylhexane, involving the replacement of the chlorine atom by a nucleophile. The specific pathway of this substitution—unimolecular (SN1) or bimolecular (SN2)—is a direct consequence of the substrate's structure, the nature of the nucleophile, and the reaction conditions.
Reactivity with Diverse Nucleophiles
The choice of nucleophile plays a significant role in determining the reaction pathway and the final product.
When this compound is treated with weak oxygen-based nucleophiles, such as alcohols (e.g., methanol, ethanol) or water in solvolysis reactions, the SN1 mechanism is more likely. masterorganicchemistry.comchemistrysteps.com The reaction would proceed through the formation of the primary carbocation, followed by rearrangement to the tertiary carbocation, and subsequent attack by the alcohol or water molecule to yield an ether or an alcohol, respectively.
With stronger nucleophiles like carboxylate anions (e.g., acetate), an SN2 reaction would be expected. However, due to the severe steric hindrance of the substrate, this reaction would be extremely slow. rsc.orgresearchgate.net Under forcing conditions (e.g., high temperature), some SN2 product might be formed, but elimination reactions (E2) could become a significant competing pathway, especially if the carboxylate is also a reasonably strong base.
Amines are good nucleophiles and typically react with primary alkyl halides via the SN2 mechanism. libretexts.orglibretexts.org However, the steric hindrance in this compound would again make this reaction challenging. The reaction with primary or secondary amines would likely be very slow. The use of hindered amines as nucleophiles would further decrease the reaction rate. nih.govacs.org
The azide (B81097) ion (N₃⁻) is an excellent nucleophile for SN2 reactions and is less basic than many other nitrogen nucleophiles, which reduces the likelihood of competing elimination reactions. libretexts.orgmasterorganicchemistry.com Despite its strong nucleophilicity, the steric barriers of this compound would still be the dominant factor, resulting in a slow substitution to form the corresponding alkyl azide. masterorganicchemistry.com This product could then be reduced to a primary amine. libretexts.org
| Nucleophile | Type | Expected Primary Mechanism | Expected Product(s) | Notes |
|---|---|---|---|---|
| Alcohols (ROH), Water (H₂O) | Weak, Oxygen-based | SN1 | Ether (after rearrangement) or Alcohol (after rearrangement) | Reaction proceeds via a rearranged, more stable tertiary carbocation. chemistrysteps.com |
| Carboxylates (RCOO⁻) | Moderate, Oxygen-based | SN2 (very slow) / E2 | Ester or Alkene | Steric hindrance makes SN2 difficult; elimination is a likely side reaction. rsc.org |
| Amines (RNH₂, R₂NH) | Strong, Nitrogen-based | SN2 (very slow) | Substituted Amine | Reaction rate is severely limited by steric hindrance. libretexts.org Over-alkylation is possible if the product amine is also nucleophilic. |
| Azide (N₃⁻) | Strong, Nitrogen-based | SN2 (slow) | Alkyl Azide | Azide is a potent nucleophile, but the reaction is still hampered by the substrate's structure. masterorganicchemistry.com |
Carbon-Based Nucleophiles (e.g., Grignard Reagents, Enolates)
Reactions involving the formation of new carbon-carbon bonds are fundamental in organic synthesis. For this compound, strong carbon-based nucleophiles readily engage in SN2 reactions, displacing the chloride leaving group.
Grignard Reagents: These organometallic compounds (R-MgX) are potent sources of carbanion-like nucleophiles (R⁻) and are highly effective in alkylating primary alkyl halides. mnstate.edulibretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, results in the formation of a new carbon-carbon single bond, effectively extending the carbon skeleton. youtube.comleah4sci.com
| Reactant | Nucleophile | Expected Product |
| This compound | Methylmagnesium Bromide (CH₃MgBr) | 3-Ethyl-4-propylheptane |
Enolates: Enolates, generated by the deprotonation of a carbonyl compound at the α-carbon, are another class of powerful carbon nucleophiles. bham.ac.ukmasterorganicchemistry.com They react with primary alkyl halides like this compound in a classic alkylation reaction. masterorganicchemistry.comyoutube.com To ensure efficient reaction and prevent side reactions, the enolate is typically pre-formed by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the introduction of the alkyl halide. youtube.com
| Reactant | Nucleophile (from Acetone) | Expected Product |
| This compound | Lithium propan-2-en-2-olate | 6-Ethyl-5-propyl-2-octanone |
Sulfur and Phosphorus-Based Nucleophiles
Heteroatomic nucleophiles containing sulfur and phosphorus exhibit distinct reactivity patterns with alkyl halides.
Sulfur Nucleophiles: Due to the high polarizability and relatively low electronegativity of sulfur, thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are exceptionally potent nucleophiles. libretexts.orgmsu.edu They react efficiently with primary alkyl halides via an SN2 mechanism to yield thioethers (sulfides). This reaction is generally rapid and high-yielding.
| Reactant | Nucleophile | Expected Product |
| This compound | Sodium ethanethiolate (NaSEt) | Ethyl (4-ethyl-3-propylhexyl) sulfide |
Phosphorus Nucleophiles: Neutral trivalent phosphorus compounds, such as triphenylphosphine (B44618) (PPh₃), are excellent nucleophiles that readily attack primary alkyl halides. mdpi.com This SN2 reaction leads to the formation of a stable phosphonium (B103445) salt. These salts are valuable intermediates in organic synthesis, most notably as precursors to phosphorus ylides for the Wittig reaction.
| Reactant | Nucleophile | Expected Product |
| This compound | Triphenylphosphine (PPh₃) | (4-Ethyl-3-propylhexyl)triphenylphosphonium chloride |
Elimination Reactions
Elimination reactions, specifically dehydrohalogenation, are common competing pathways to nucleophilic substitution, particularly in the presence of a strong base. lumenlearning.com In these reactions, a molecule of hydrogen chloride (HCl) is removed from the substrate to form an alkene.
E1 and E2 Mechanisms
The two primary mechanisms for elimination are the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways.
E2 Mechanism: This mechanism is the strongly preferred pathway for a primary alkyl halide like this compound when treated with a strong base. The E2 reaction is a concerted, single-step process where the base removes a proton from the β-carbon at the same time as the leaving group departs from the α-carbon. masterorganicchemistry.comyoutube.com The rate of the reaction is second-order, depending on the concentration of both the alkyl halide and the base. lumenlearning.comyoutube.com The use of a strong, sterically hindered base, such as potassium tert-butoxide, further favors the E2 pathway over the competing SN2 reaction.
E1 Mechanism: The E1 mechanism is a two-step process that proceeds through a carbocation intermediate. lumenlearning.comlibretexts.org Because it requires the formation of a highly unstable primary carbocation, this pathway is not considered feasible for this compound under normal conditions. libretexts.orgyoutube.com E1 reactions are typically favored for tertiary alkyl halides in the presence of a weak base and a polar protic solvent. libretexts.orgyoutube.com
| Feature | E2 Mechanism (Favored) | E1 Mechanism (Disfavored) |
| Substrate | Primary, Secondary, Tertiary | Tertiary > Secondary (Primary does not occur) |
| Base | Requires a strong base | A weak base is sufficient |
| Kinetics | Second-order: Rate = k[RX][Base] youtube.com | First-order: Rate = k[RX] masterorganicchemistry.com |
| Mechanism | Concerted, one-step lumenlearning.com | Stepwise, via carbocation intermediate ucsb.edu |
| Rearrangements | No | Yes, carbocation can rearrange |
Formation of Olefinic Products
The E2 elimination of this compound yields a single constitutional isomer of an alkene. The base abstracts a proton from the β-carbon (C3 of the hexane (B92381) chain), and the chloride is eliminated from the α-carbon (the chloromethyl group), leading to the formation of a carbon-carbon double bond.
| Reactant | Base | Olefinic Product |
| This compound | Potassium tert-butoxide (t-BuOK) | 4-Ethyl-3-methyleneheptane |
Since there is only one β-carbon bearing hydrogen atoms, there is no regioselectivity to consider (i.e., Zaitsev's vs. Hofmann's rule is not applicable), and only one olefinic product can be formed.
Rearrangement Reactions
Rearrangement reactions, such as 1,2-hydride or 1,2-alkyl shifts, are a hallmark of reactions that proceed through carbocation intermediates. wikipedia.orgmasterorganicchemistry.com The driving force for these rearrangements is the formation of a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one).
Given that this compound is a primary alkyl halide, its reactions under standard nucleophilic substitution or base-promoted elimination conditions proceed via SN2 and E2 mechanisms, respectively. youtube.com Neither of these pathways involves the formation of a carbocation intermediate. youtube.comucsb.edu Consequently, rearrangement reactions are not an expected transformation pathway for this compound under these conditions. For a rearrangement to occur, reaction conditions that force the formation of a primary carbocation would be necessary, which are generally not synthetically useful pathways for primary halides.
Carbocation Rearrangements
Under conditions that favor the formation of a carbocation, such as in the presence of a Lewis acid or in solvolysis reactions with a polar protic solvent, this compound is susceptible to carbocation rearrangements. The initial departure of the chloride ion would generate a primary carbocation at the chloromethyl carbon. Primary carbocations are highly unstable and readily undergo rearrangements to form more stable secondary or tertiary carbocations. libretexts.org
In the case of this compound, the initial primary carbocation can undergo a 1,2-hydride shift from the adjacent tertiary carbon (C3). This rearrangement would lead to the formation of a more stable tertiary carbocation. Alternatively, a 1,2-alkyl (ethyl) shift from the C4 position is also a possibility, which would result in a different secondary carbocation. The propensity for these rearrangements is driven by the gain in stability of the resulting carbocation. libretexts.orgorganicchemistrytutor.commychemblog.comlscollege.ac.injk-sci.com The Wagner-Meerwein rearrangement is a classic example of such skeletal reorganizations in carbocation chemistry. mychemblog.comlscollege.ac.injk-sci.comwikipedia.org
The subsequent reaction of these rearranged carbocations with a nucleophile would lead to the formation of rearranged substitution products, which differ from the product of direct substitution on the primary carbon.
Table 1: Potential Carbocation Rearrangements of this compound
| Initial Carbocation | Rearrangement Type | Resulting Carbocation | Relative Stability |
| Primary (at C1') | 1,2-Hydride Shift (from C3) | Tertiary (at C3) | High |
| Primary (at C1') | 1,2-Alkyl Shift (from C4) | Secondary (at C4) | Moderate |
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of this compound could theoretically occur if the chloromethyl group is converted into a suitable nucleophile or electrophile and a reactive site is present on the hydrocarbon backbone. For instance, if the chloro group is replaced by a hydroxyl group and the resulting alcohol is activated, intramolecular etherification could be envisioned.
However, the formation of small, strained rings (3- or 4-membered) is generally disfavored. The most likely cyclization pathways would involve the formation of five or six-membered rings, which are thermodynamically more stable. For this compound, this would require the functionalization of the hydrocarbon backbone at an appropriate position (e.g., C5 or C6) to introduce a reactive group that can participate in an intramolecular reaction with the modified chloromethyl group. Without prior functionalization of the backbone, intramolecular cyclization is not a prominent reaction pathway.
Radical Reactions Involving the Chloromethyl Group
The chloromethyl group in this compound can participate in free radical reactions. Homolytic cleavage of the C-Cl bond can be initiated by UV light or radical initiators. wikipedia.orgucalgary.cajove.combyjus.comsavemyexams.com Once formed, the primary alkyl radical can undergo various reactions, including hydrogen abstraction or addition to unsaturated systems.
Furthermore, the hydrocarbon backbone of this compound is susceptible to free-radical halogenation. wikipedia.orgucalgary.cajove.combyjus.comsavemyexams.com In the presence of a halogen (e.g., Cl2 or Br2) and a radical initiator, hydrogen atoms on the alkane chain can be substituted by halogen atoms. The selectivity of this reaction depends on the stability of the resulting radical. Tertiary C-H bonds are generally more reactive towards hydrogen abstraction than secondary, which are more reactive than primary C-H bonds. ucalgary.ca Therefore, the hydrogen atom at the C4 position would be the most susceptible to abstraction, leading to a tertiary radical and subsequent halogenation at this position.
Table 2: Relative Reactivity of C-H Bonds in this compound towards Radical Abstraction
| Position | C-H Bond Type | Relative Reactivity |
| C4 | Tertiary | High |
| C3, C5, C2' | Secondary | Moderate |
| C1, C6, C1' | Primary | Low |
Metal-Mediated Cross-Coupling Reactions (if applicable as a substrate)
As a primary alkyl chloride, this compound can potentially serve as a substrate in various metal-mediated cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel.
Suzuki Coupling: While traditionally used for aryl and vinyl halides, recent advancements have enabled the use of primary alkyl halides in Suzuki couplings with organoboron reagents. harvard.eduacs.orgwikipedia.orgacs.org
Negishi Coupling: This reaction couples organozinc reagents with organic halides and is known to be effective for primary alkyl halides, including chlorides. organic-chemistry.orgacs.orgmit.eduresearchgate.netwikipedia.org
Kumada Coupling: The Kumada coupling utilizes Grignard reagents and has been shown to be applicable to the cross-coupling of non-activated primary alkyl halides. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgacs.org
The steric hindrance around the chloromethyl group in this compound is a factor to consider, as bulky substituents on the β-carbon can hinder the oxidative addition step in the catalytic cycle. However, the development of specialized ligand systems has significantly improved the efficiency of cross-coupling reactions with sterically demanding alkyl halides. reddit.commsu.edu
Functionalization of the Hydrocarbon Backbone
The direct and selective functionalization of the hydrocarbon backbone of this compound presents a significant challenge due to the inert nature of C-H bonds. acs.orgtechnion.ac.ilresearchgate.netvirginia.eduacs.orgresearchgate.netnih.gov However, several strategies have been developed for the C-H functionalization of alkanes that could be applicable.
One approach involves transition metal-catalyzed C-H activation. rsc.orgbohrium.com These methods often employ directing groups to achieve regioselectivity, which are absent in this compound. Nevertheless, some catalytic systems can selectively functionalize specific C-H bonds based on their electronic or steric properties. For instance, catalysts that favor oxidation at electron-rich tertiary C-H bonds could potentially introduce functionality at the C4 position.
Another strategy is radical-based functionalization, as discussed in section 3.4. By generating radicals on the hydrocarbon backbone, subsequent reactions can introduce new functional groups. For example, the Barton reaction or Hofmann-Löffler-Freytag reaction could be adapted to introduce functionality at specific positions through intramolecular hydrogen atom transfer, provided a suitable functional group is installed to direct the reaction.
Stereochemical Considerations in 3 Chloromethyl 4 Ethylhexane Chemistry
Chiral Centers and Enantiomerism in 3-(Chloromethyl)-4-ethylhexane
Enantiomerism arises from the presence of one or more chiral centers within a molecule, leading to non-superimposable mirror images.
A stereogenic center, or chiral center, is a carbon atom bonded to four different substituent groups. In the structure of this compound, two such centers can be identified:
Carbon-3 (C3): This carbon atom is bonded to a hydrogen atom, a chloromethyl group (-CH₂Cl), an ethyl group (-CH₂CH₃), and the remainder of the hexane (B92381) chain.
Carbon-4 (C4): This carbon atom is connected to a hydrogen atom, an ethyl group (-CH₂CH₃), a propyl group (-CH₂CH₂CH₃), and the rest of the carbon chain linked to the chloromethyl group.
The presence of these two distinct chiral centers means that this compound can exist as a set of stereoisomers. Specifically, with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. For this compound, with n=2, there is a possibility of up to four stereoisomers.
The absolute configuration of each stereogenic center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the chiral center based on atomic number.
Assignment for C3:
-Cl: The chloromethyl group's chlorine atom has the highest atomic number.
-C4H9: The rest of the hexane chain attached at C4.
-CH2CH3: The ethyl group.
-H: The hydrogen atom has the lowest priority.
Assignment for C4:
-C4H8Cl: The portion of the molecule containing the chloromethyl group.
-CH2CH3: The ethyl group.
-CH2CH2CH3: The propyl group.
-H: The hydrogen atom.
Based on the spatial orientation of these groups (clockwise for R, counter-clockwise for S), the four possible stereoisomers are (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are enantiomers of each other, while the (3R, 4S) and (3S, 4R) isomers form another enantiomeric pair. The relationship between non-mirror image stereoisomers, such as (3R, 4R) and (3R, 4S), is diastereomeric.
Stereoselectivity in Synthesis
The controlled synthesis of a specific stereoisomer of this compound would require stereoselective methods.
Currently, there is a lack of published research detailing specific asymmetric synthesis routes for this compound. Hypothetically, such a synthesis could be approached through methods like the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of molecules. For instance, a stereoselective alkylation or a Michael addition reaction employing a chiral catalyst could potentially establish the desired stereochemistry at one or both of the chiral centers.
In a multi-step synthesis designed to generate this compound, controlling the diastereoselectivity would be paramount. This involves reactions where one of the existing chiral centers influences the creation of the second chiral center. For example, if a precursor molecule already contained the chiral center at the future C4 position, a subsequent reaction to introduce the chloromethyl group at C3 could be influenced by the stereochemistry of C4, leading to a preferential formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the specific reaction conditions and the nature of the reactants and catalysts involved.
Stereochemical Outcome of Reactions
Retention, Inversion, and Racemization in Nucleophilic Substitution
Nucleophilic substitution reactions can proceed through different mechanisms, primarily S(_N)1 (Substitution, Nucleophilic, Unimolecular) and S(_N)2 (Substitution, Nucleophilic, Bimolecular), each with distinct stereochemical consequences. masterorganicchemistry.comutexas.edu
Racemization (S(_N)1 Mechanism): The S(_N)1 mechanism involves a two-step process where the leaving group first departs, forming a carbocation intermediate. embibe.commasterorganicchemistry.com This intermediate is trigonal planar and achiral. quora.commasterorganicchemistry.com The nucleophile can then attack this planar intermediate from either face with equal probability. masterorganicchemistry.comlibretexts.org This leads to a mixture of two products: one with the same configuration as the original substrate (retention) and one with the opposite configuration (inversion). neetchennai.com If the starting material is enantiomerically pure, the S(_N)1 reaction typically results in a racemic mixture (a 50:50 mix of enantiomers), meaning the product is optically inactive. ucsd.edulibretexts.org Although S(_N)1 reactions are generally slow for primary alkyl halides, they can sometimes occur under specific conditions. masterorganicchemistry.com In practice, complete racemization is rare, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. masterorganicchemistry.comlibretexts.org
Retention of Configuration: This outcome, where the product has the same stereochemical configuration as the reactant, is less common in standard S(_N)1 and S(_N)2 reactions. neetchennai.com It is primarily observed in the S(_N)1 pathway as part of the racemic mixture. masterorganicchemistry.comneetchennai.com Certain reactions, such as those involving neighboring group participation or the S(_N)i (internal nucleophilic substitution) mechanism, can also lead to retention, but these are specific cases not generally assumed for a simple alkyl halide. dalalinstitute.com
Influence of Reaction Conditions on Stereochemical Control
The competition between the S(_N)1 and S(_N)2 pathways, and thus the stereochemical outcome, is heavily influenced by the reaction conditions. For a primary substrate like this compound, conditions can be chosen to strongly favor the S(_N)2 pathway and, consequently, inversion of configuration.
| Factor | Condition Favoring S(_N)2 (Inversion) | Condition Favoring S(_N)1 (Racemization) | Rationale |
| Nucleophile | Strong, high concentration (e.g., I⁻, RS⁻, N₃⁻) | Weak, low concentration (e.g., H₂O, ROH) | The S(_N)2 rate is dependent on the nucleophile's concentration and strength, whereas the S(_N)1 rate is not. libretexts.orglibretexts.org |
| Solvent | Polar aprotic (e.g., Acetone, DMSO, DMF) | Polar protic (e.g., Water, Ethanol, Acetic Acid) | Polar protic solvents stabilize the carbocation intermediate and leaving group in S(_N)1 reactions. Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for the S(_N)2 pathway. libretexts.orglibretexts.orgnih.gov |
| Leaving Group | Good leaving group (weak base, e.g., I⁻, Br⁻) | Good leaving group (weak base, e.g., I⁻, Br⁻) | A good leaving group increases the rate of both S(_N)1 and S(_N)2 reactions by stabilizing the transition state. libretexts.org |
| Temperature | Lower temperatures | Higher temperatures | Higher temperatures can provide the necessary energy to form the less stable primary carbocation required for the S(_N)1 pathway, though elimination reactions also become more competitive. |
Conformational Analysis of this compound
As an acyclic molecule, this compound has significant conformational flexibility due to rotation around its carbon-carbon single bonds. libretexts.org This rotation gives rise to various spatial arrangements of atoms, known as conformers or rotational isomers, each with a distinct potential energy. libretexts.org
Rotational Isomerism and Energy Barriers
The study of the energy changes that occur during bond rotation is called conformational analysis. libretexts.org The most stable conformations are those that minimize steric strain (repulsion between bulky groups) and torsional strain (repulsion between bonding electrons in adjacent atoms). libretexts.org This typically occurs in staggered conformations, while eclipsed conformations represent energy maxima. libretexts.org
For this compound, the rotation around the C3-C4 bond is particularly complex as it connects two stereocenters with bulky substituents. The various staggered (gauche and anti) and eclipsed conformations will have different energies due to these steric interactions.
The energy cost associated with forcing atoms into close proximity allows for the estimation of the relative stability of different conformers and the energy barrier to rotation.
Table of Estimated Energetic Costs for Molecular Interactions
| Interaction Type | Description | Approximate Energy Cost (kJ/mol) |
| H-H eclipsing | Torsional strain from two eclipsed hydrogen atoms. | 4.0 libretexts.org |
| CH₃-H eclipsing | Strain from an eclipsed methyl group and hydrogen. | 6.0 libretexts.org |
| CH₃-CH₃ eclipsing | High strain from two eclipsed methyl groups. | 11.0 libretexts.org |
| CH₃-CH₃ gauche | Steric strain from two methyl groups at a 60° dihedral angle. | 3.8 libretexts.org |
These values, derived from simpler alkanes like propane and butane, can be used to approximate the energy landscape of more complex molecules. The highest energy conformation determines the rotational energy barrier, which is the energy required to rotate from one stable conformer to another. libretexts.org For most alkanes, this barrier is low enough to allow for rapid interconversion at room temperature. libretexts.orgrutgers.edu
Dynamic Stereochemistry Studies
The interconversion between different conformers of this compound is a rapid process at ambient temperatures. masterorganicchemistry.comsolubilityofthings.com The study of these rapid conformational changes falls under the field of dynamic stereochemistry. A powerful technique for investigating these processes is Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy. unibo.ityoutube.com
At room temperature, a standard NMR spectrum of this compound would show averaged signals because the rate of interconversion between conformers is much faster than the NMR timescale. masterorganicchemistry.com This means the spectrometer detects a single, time-averaged representation of the molecule.
However, by lowering the temperature, the rate of bond rotation can be slowed significantly. mdpi.com If the temperature is lowered to the coalescence point and below, the interconversion becomes slow enough on the NMR timescale for the instrument to detect individual conformers. The single averaged peak will first broaden and then resolve into separate peaks corresponding to the distinct, "frozen-out" conformations. youtube.commdpi.com By analyzing the NMR spectra at various temperatures, particularly the coalescence temperature, chemists can calculate the activation free energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational dynamics.
Advanced Characterization Techniques for Structural Elucidation of 3 Chloromethyl 4 Ethylhexane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the connectivity of adjacent protons. For 3-(Chloromethyl)-4-ethylhexane, the ¹H NMR spectrum is expected to show a complex pattern of signals due to the presence of multiple, chemically distinct protons.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂Cl | 3.4 - 3.6 | Doublet of doublets (dd) | 2H |
| -CH (CH₂Cl) | 1.7 - 1.9 | Multiplet (m) | 1H |
| -CH (CH₂CH₃) | 1.3 - 1.5 | Multiplet (m) | 1H |
| -CH₂- (in ethyl groups) | 1.2 - 1.4 | Multiplet (m) | 4H |
| -CH₂- (in hexane (B92381) chain) | 1.1 - 1.3 | Multiplet (m) | 4H |
| -CH₃ (in ethyl groups) | 0.8 - 1.0 | Triplet (t) | 6H |
| -CH₃ (in hexane chain) | 0.8 - 1.0 | Triplet (t) | 3H |
The protons on the carbon bearing the chlorine atom (-CH₂Cl) are expected to be the most deshielded and appear at the lowest field (highest ppm value) due to the electron-withdrawing effect of the chlorine atom.
The methine protons (-CH-) will show complex splitting patterns (multiplets) due to coupling with multiple neighboring protons.
The methylene (-CH₂-) and methyl (-CH₃) protons of the alkyl chains will appear in the more shielded, upfield region of the spectrum. The terminal methyl groups are expected to appear as triplets due to coupling with the adjacent methylene groups.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₂Cl | 45 - 50 |
| -C H(CH₂Cl) | 40 - 45 |
| -C H(CH₂CH₃) | 35 - 40 |
| -C H₂- (in ethyl groups) | 25 - 30 |
| -C H₂- (in hexane chain) | 20 - 35 |
| -C H₃ (in ethyl groups) | 10 - 15 |
| -C H₃ (in hexane chain) | 10 - 15 |
The carbon atom directly bonded to the chlorine (-CH₂Cl) is expected to be the most deshielded among the sp³ hybridized carbons.
The signals for the other aliphatic carbons will appear at higher field (lower ppm values). Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals in the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity of atoms within a molecule, which can be challenging to determine from one-dimensional (1D) spectra alone, especially for complex structures.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be used to trace the proton-proton connectivities within the ethyl and hexane fragments of the molecule, confirming the alkyl chain structure.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). libretexts.org This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four). libretexts.org HMBC is crucial for piecing together the molecular fragments. For example, it would show correlations between the protons of the chloromethyl group (-CH₂Cl) and the carbon atoms at positions 3 and 4 of the hexane chain, confirming the position of this substituent. libretexts.orgyoutube.com
Chlorine-35/37 NMR (if applicable)
Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl. huji.ac.il While these nuclei can be studied by NMR, they are quadrupolar, which leads to very broad signals, especially for covalently bonded chlorine in organic molecules. huji.ac.ilresearchgate.net The signal broadening increases with molecular size and asymmetry. huji.ac.il Consequently, obtaining useful high-resolution ³⁵Cl or ³⁷Cl NMR data for a molecule like this compound is challenging, and this technique is of limited applicability for such compounds. huji.ac.il If a signal could be observed, its chemical shift would provide information about the electronic environment of the chlorine atom.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. chemrxiv.org
Molecular Ion Peak: The molecular ion (M⁺) peak corresponds to the molecular weight of the compound. For this compound (C₉H₁₉Cl), the calculated monoisotopic mass is approximately 162.12 g/mol . nih.gov Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic pattern for the molecular ion. There will be a peak at m/z 162 (for the molecule containing ³⁵Cl) and another peak at m/z 164 (for the molecule containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
Fragmentation Pattern: The high energy of electron ionization causes the molecular ion to break apart into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for alkyl halides include the loss of the halogen atom and cleavage of C-C bonds.
Predicted Fragmentation Pattern for this compound:
| m/z Value | Possible Fragment | Interpretation |
| 162/164 | [C₉H₁₉Cl]⁺ | Molecular ion (M⁺) |
| 127 | [C₉H₁₉]⁺ | Loss of ·Cl |
| 113 | [C₈H₁₇]⁺ | Loss of ·CH₂Cl |
| 85 | [C₆H₁₃]⁺ | Cleavage of the C3-C4 bond |
| 57 | [C₄H₉]⁺ | Further fragmentation |
| 43 | [C₃H₇]⁺ | Further fragmentation |
| 29 | [C₂H₅]⁺ | Ethyl fragment |
The fragmentation pattern in EI-MS serves as a molecular fingerprint and can be used to confirm the identity of the compound by comparing the obtained spectrum with library spectra. youtube.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ions
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for analyzing polar, thermally labile, and large molecules. However, its application to nonpolar, volatile compounds like simple alkyl halides, including this compound, is not straightforward. ESI typically requires the analyte to form ions in solution, a process that is inefficient for nonpolar hydrocarbons.
For a compound like this compound, direct analysis by ESI-MS in its native form would be challenging and is not a standard method. To be detected, the molecule would need to be derivatized to introduce a chargeable functional group. Alternatively, adduct formation with a cation (e.g., Na⁺, Ag⁺) might be induced under specific experimental conditions, though this is not always efficient for simple alkyl halides.
Should ionization be achieved through a specialized ESI method, the resulting mass spectrum would be expected to show a protonated molecule [M+H]⁺ or a cationized molecule [M+Na]⁺. A key feature would be the isotopic pattern characteristic of chlorine. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two major peaks in the mass spectrum for any chlorine-containing ion, separated by two mass-to-charge units (m/z). The peak corresponding to the ³⁵Cl isotope will be approximately three times more intense than the peak for the ³⁷Cl isotope.
Table 1: Predicted ESI-MS Molecular Ion Data for this compound
| Ion Species | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Relative Intensity Ratio |
|---|
Note: This data is predictive, as direct ESI-MS analysis of underivatized this compound is not standard.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula. For this compound (C₉H₁₉Cl), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Coupled with a suitable ionization method, such as electron ionization (EI) or chemical ionization (CI), which are more common for volatile, nonpolar compounds, HRMS would provide the exact mass of the molecular ion. The presence of the characteristic isotopic pattern of chlorine would further corroborate the presence of a single chlorine atom in the molecule.
Table 2: Exact Mass Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
|---|---|---|
| C₉H₁₉³⁵Cl | ³⁵Cl | 162.11753 |
The high precision of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental compositions, making it an indispensable tool for confirming the identity of this compound.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by features characteristic of its alkane skeleton and the chloromethyl group.
The primary absorptions would include:
C-H Stretching: Strong, sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the ethyl and hexane groups.
C-H Bending: Absorptions in the 1375-1470 cm⁻¹ range corresponding to the bending vibrations of CH₂ (scissoring) and CH₃ (asymmetric and symmetric) groups.
C-Cl Stretching: The presence of the chloromethyl group would give rise to a moderate to strong absorption in the 650-850 cm⁻¹ region. The exact position of this peak can be influenced by the conformation of the molecule.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |
| C-H Bend | Alkane (CH₂, CH₃) | 1375 - 1470 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to nonpolar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information about the carbon backbone and the carbon-chlorine bond.
Key expected Raman signals include:
C-H Stretching and Bending: Similar to IR, C-H vibrations will be present, though their relative intensities may differ.
C-C Stretching: The carbon skeleton will produce a series of peaks in the 800-1200 cm⁻¹ region, providing a fingerprint of the specific arrangement of the hexane and ethyl groups.
C-Cl Stretching: The C-Cl stretching vibration is typically a strong and sharp peak in the Raman spectrum, often found in the 600-750 cm⁻¹ range for chloroalkanes. mdpi.comresearchgate.netacs.org The distinctness of this peak makes Raman spectroscopy an excellent tool for confirming the presence of the chloromethyl group. mdpi.comresearchgate.netacs.org
Table 4: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |
| C-H Bend | Alkane (CH₂, CH₃) | 1375 - 1470 | Medium |
| C-C Stretch | Carbon Backbone | 800 - 1200 | Medium |
X-ray Crystallography for Solid-State Structure (if crystalline derivatives exist)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. wikipedia.orgrigaku.comnih.gov This technique requires a single, well-ordered crystal. wikipedia.orgexcillum.com this compound, being a small, nonpolar molecule, is likely a liquid at room temperature and would need to be crystallized at low temperatures or derivatized to form a suitable crystalline solid.
If a suitable crystal could be obtained, X-ray diffraction analysis would provide precise information on:
Bond lengths and angles: The exact distances and angles between all atoms in the molecule.
Conformation: The specific three-dimensional arrangement (e.g., staggered, eclipsed) of the alkyl chains.
Stereochemistry: If the compound is chiral, the absolute configuration of the stereocenters (at C3 and C4) could be determined, often through the use of anomalous dispersion.
Intermolecular interactions: How the molecules pack together in the crystal lattice.
The successful application of this technique is entirely contingent on the ability to produce a high-quality crystal of this compound or a suitable solid derivative.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of a sample and for separating it from isomers and impurities.
Gas Chromatography (GC): Given its expected volatility, gas chromatography is the ideal method for analyzing this compound. nih.govlibretexts.org A sample is vaporized and passed through a column containing a stationary phase. Separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase.
Purity Assessment: GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to determine the purity of a sample. Impurities would appear as separate peaks in the chromatogram.
Isomer Separation: Constitutional isomers of this compound, which may arise during synthesis, could potentially be separated using a high-resolution capillary GC column.
High-Performance Liquid Chromatography (HPLC): While GC is generally preferred for volatile compounds, HPLC could be employed, particularly for separating stereoisomers. The molecule this compound possesses two chiral centers (at carbon 3 and carbon 4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers).
Chiral Separation: To separate these enantiomers, a chiral stationary phase (CSP) is required. phenomenex.comchiralpedia.com The differential interaction of the enantiomers with the chiral environment of the CSP allows for their separation, resulting in distinct peaks for each enantiomer in the chromatogram. phenomenex.comchiralpedia.com This is crucial for isolating and characterizing the individual stereoisomers.
Table 5: Summary of Chromatographic Applications
| Technique | Application | Stationary Phase Example | Expected Outcome |
|---|---|---|---|
| Gas Chromatography (GC) | Purity Assessment, Isomer Separation | VF-624ms, DB-5 | Separation of volatile impurities and constitutional isomers. |
Gas Chromatography (GC) for Volatile Mixtures
Gas chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds, making it highly suitable for analyzing this compound and related volatile impurities. nih.gov The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
In a typical application, a sample containing this compound is vaporized and transported through a column by an inert carrier gas, such as helium or nitrogen. The separation is governed by factors like boiling point and the polarity of the analytes relative to the stationary phase. For a branched, halogenated alkane like this compound, a non-polar or mid-polarity stationary phase (e.g., a polysiloxane-based column) is often effective.
When coupled with a Mass Spectrometer (MS), GC-MS becomes a powerful tool for both separation and identification. nih.gov The mass spectrometer detects, ionizes, and fragments the eluting components, providing a unique mass spectrum for each. This spectrum serves as a molecular fingerprint, allowing for confident structural confirmation. Studies on related halogenated alkanes show that GC-MS is highly sensitive to these compounds, with the mass spectrometric response being greater for halogenated derivatives compared to their parent n-alkanes. oup.comresearchgate.net The presence of a chlorine atom in this compound would produce a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum, further aiding its identification.
Research findings on the GC-MS analysis of homologous series of n-alkanes and their halogenated derivatives have established linear correlations between molecular structures and their relative molar responses, which is fundamental for quantitative analysis. nih.govresearchgate.net
Table 1: Representative GC-MS Data for Analysis of a Volatile Mixture
This table presents hypothetical data for the separation of this compound and a potential structural isomer under typical GC-MS conditions.
| Analyte | Retention Time (min) | Column Type | Oven Program | Carrier Gas | Detector | Key Mass Fragments (m/z) |
| 4-(Chloromethyl)-4-ethylhexane | 10.25 | DB-5ms (30m x 0.25mm) | 50°C (2 min), ramp to 250°C at 10°C/min | Helium | Mass Spectrometer | 127, 113, 85, 57, 43 |
| This compound | 10.48 | DB-5ms (30m x 0.25mm) | 50°C (2 min), ramp to 250°C at 10°C/min | Helium | Mass Spectrometer | 133, 113, 99, 71, 57, 43 |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for separating non-volatile or thermally labile components that may be present in a reaction mixture used to synthesize this compound. libretexts.org HPLC separates compounds based on their affinity for the stationary and mobile phases. libretexts.org
For a non-polar compound like this compound, reversed-phase HPLC is the most appropriate mode. libretexts.org In this technique, a non-polar stationary phase (typically an ODS or C18 column) is used with a polar mobile phase. tandfonline.comtandfonline.com More polar, non-volatile components (e.g., certain unreacted starting materials or polar byproducts) would have a low affinity for the non-polar stationary phase and elute quickly. In contrast, this compound would interact more strongly with the stationary phase, resulting in a longer retention time.
The composition of the mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile, can be held constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. libretexts.org
Detection in HPLC for alkyl halides can be challenging as they lack strong UV-Vis chromophores. However, a Refractive Index (RI) detector is highly suitable, as its principle of operation is based on changes in the refractive index of the eluent, a property that alkyl halides possess. tandfonline.comtandfonline.com This approach has been successfully used for the quantitative separation of various alkyl halides. tandfonline.com
Table 2: Representative HPLC Data for Analysis of a Non-Volatile Mixture
This table presents hypothetical data for the separation of this compound from a more polar, non-volatile impurity using reversed-phase HPLC.
| Analyte | Retention Time (min) | Column Type | Mobile Phase | Flow Rate | Detector |
| Polar Impurity A | 3.15 | C18 (25cm x 4.6mm) | Acetonitrile:Water (85:15) | 1.0 mL/min | Refractive Index (RI) |
| This compound | 12.80 | C18 (25cm x 4.6mm) | Acetonitrile:Water (85:15) | 1.0 mL/min | Refractive Index (RI) |
Computational and Theoretical Investigations of 3 Chloromethyl 4 Ethylhexane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 3-(Chloromethyl)-4-ethylhexane, these methods would provide insights into its geometry, electronic landscape, and energetic stability.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. acs.orgnih.govnih.gov For this compound, DFT calculations would be instrumental in determining its optimal three-dimensional geometry. These calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H19Cl |
| Molecular Weight | 162.70 g/mol |
| C-Cl Bond Length | ~1.78 Å |
| C-C Bond Lengths | ~1.54 Å |
| C-H Bond Lengths | ~1.09 Å |
| Dipole Moment | Non-zero, significant magnitude |
Note: The values in this table are illustrative and based on typical bond lengths for similar chloroalkanes. Actual values would be determined by specific DFT calculations.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal key aspects of the molecule's reactivity. The HOMO is likely to be localized around the chlorine atom, indicating its propensity to act as an electron donor in certain reactions. Conversely, the LUMO would likely be associated with the antibonding orbital of the C-Cl bond, making it susceptible to nucleophilic attack.
Ab Initio Methods for Energetic Profiles
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energetic information for molecules like this compound. nist.govscispace.com These methods are crucial for calculating the molecule's heat of formation and the energy barriers for various chemical transformations.
For instance, ab initio calculations can be employed to determine the energetic profile of conformational changes, such as the rotation around the C-C bonds. They can also be used to model the transition states of potential reactions, providing insight into the activation energies and reaction kinetics. nist.govscispace.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a bridge between the static picture from quantum chemical calculations and the macroscopic properties of a substance. acs.orgacs.org
Conformational Dynamics Studies
Due to the presence of multiple single bonds, this compound possesses significant conformational flexibility. libretexts.orgscribd.comkhanacademy.org The rotation around these bonds leads to a variety of spatial arrangements known as conformers, each with a different potential energy. scribd.comlumenlearning.com The most stable conformers will be those that minimize steric hindrance between the bulky ethyl and chloromethyl groups. lumenlearning.com
MD simulations can be used to explore the conformational landscape of this compound. acs.org By simulating the molecule's motion over time, researchers can identify the most populated conformers and the rates of transition between them. acs.org This information is vital for understanding how the molecule's shape influences its physical and chemical properties. The principle of "Big-Big is Bad" suggests that conformations where the large ethyl and chloromethyl groups are eclipsed would be highly unstable. lumenlearning.com
Interaction with Solvents and Reagents
The interaction of this compound with its environment is critical to its chemical behavior. MD simulations are an excellent tool for studying these interactions at a molecular level. nih.govacs.orgresearchgate.net For example, simulations can model how the molecule is solvated by different solvents. In polar protic solvents, hydrogen bonding between the solvent and the chlorine atom would be a significant interaction. rutgers.eduyoutube.com In contrast, in nonpolar solvents, van der Waals forces would dominate.
MD simulations can also be used to model the approach of a reactant molecule, providing insights into the initial stages of a chemical reaction. By observing the trajectory of interacting molecules, it's possible to understand the steric and electronic factors that govern the reaction pathway.
Reaction Mechanism Studies
Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions involving alkyl halides. praxilabs.com For this compound, computational methods can be used to investigate potential reaction pathways, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. praxilabs.com
By calculating the potential energy surface for a given reaction, chemists can identify the transition state structures and determine the activation energies. This information helps in predicting the most likely reaction mechanism under different conditions. For example, the primary nature of the carbon bearing the chlorine in this compound would suggest a preference for an SN2 mechanism in nucleophilic substitution reactions. However, the steric hindrance from the adjacent ethyl group might slow down the reaction rate.
Computational studies can also explore the possibility of rearrangements, such as hydride or alkyl shifts, which are common in reactions involving carbocation intermediates. youtube.com
Transition State Characterization and Activation Energies
Currently, there is a lack of publicly available scientific literature detailing the specific transition state characterization and activation energies for reactions involving this compound. Computational chemistry studies, which are essential for determining these parameters, appear to have not been published for this particular compound.
In general, for a primary alkyl chloride like this compound, nucleophilic substitution reactions would be expected to proceed via an S\textsubscript{N}2 mechanism. The transition state for such a reaction would involve a pentacoordinate carbon atom where the nucleophile is forming a new bond while the chlorine atom's bond is breaking. lumenlearning.comalevelchemistry.co.uk The geometry of this transition state, including bond lengths and angles of the incoming nucleophile and the departing leaving group, would be crucial in determining the reaction's activation energy. msu.edu Steric hindrance around the reactive center significantly influences the stability of the transition state and, consequently, the activation energy. orgchemboulder.comlibretexts.org Given the substitution on the beta-carbon in this compound, steric factors would be expected to play a significant role in its reactivity compared to simpler primary alkyl chlorides. msu.edu
Potential Energy Surface Mapping
Detailed potential energy surface (PES) maps for reactions involving this compound are not available in the current body of scientific research. A PES for a reaction of this compound, for instance with a hydroxide (B78521) ion, would illustrate the energy of the system as a function of the changing geometries of the reactants as they approach each other, pass through the transition state, and separate into products. rsc.org
For a typical S\textsubscript{N}2 reaction, the potential energy surface would show a single energy barrier corresponding to the transition state, connecting the reactant and product valleys. libretexts.org The height of this barrier represents the activation energy. The complexity of a full-dimensional PES increases with the number of atoms in the system. rsc.org For a molecule like this compound, with its conformational flexibility, mapping the complete potential energy surface would be a computationally intensive task. Such studies on simpler systems, like the reaction of OH- with CH3CH2Cl, have been performed and provide insight into the general features of such reaction surfaces. rsc.org
Quantitative Structure-Reactivity Relationships (QSRR) (if applicable)
There are no specific Quantitative Structure-Reactivity Relationship (QSRR) studies that include this compound in their datasets found in the surveyed literature. QSRR models aim to establish a mathematical relationship between the chemical structure of compounds and their reactivity. researchgate.netresearchgate.net For halogenated alkanes, these models could correlate properties like reaction rate constants with various molecular descriptors. nih.govrsc.org
Descriptors used in QSRR studies for similar compounds might include topological indices, quantum chemical parameters (like atomic charges), and steric parameters. researchgate.netresearchgate.net A QSRR model for a series of alkyl chlorides could potentially predict the reactivity of this compound. However, without experimental data for this compound to be included in the development and validation of such a model, any prediction would be purely theoretical. The development of a robust QSRR model requires a diverse set of compounds with experimentally determined reactivities. researchgate.net
Applications of 3 Chloromethyl 4 Ethylhexane As a Synthetic Intermediate
Building Block for Complex Aliphatic Structures
The structure of 3-(Chloromethyl)-4-ethylhexane, featuring a reactive chloromethyl group attached to a branched aliphatic backbone, theoretically makes it a valuable building block for the synthesis of more complex molecules.
In principle, this compound can be utilized to extend carbon chains through reactions with various carbon nucleophiles. For instance, coupling reactions, such as those involving organocuprates (Gilman reagents), could potentially be employed to attach new alkyl or aryl groups, thereby elongating the carbon skeleton. However, specific examples and reaction yields for this compound are not documented.
The inherent branched structure of the 4-ethylhexyl group is a key feature. By incorporating this compound into a larger molecule, it would introduce a specific branched alkyl moiety. This could be of interest in the synthesis of specialty chemicals where particular steric or lipophilic properties are desired. Again, concrete examples of this application for this compound are absent from the scientific literature.
Precursor for Derivatives with Other Functional Groups
The carbon-chlorine bond in this compound is the primary site of reactivity, allowing for its conversion into a variety of other functional groups through nucleophilic substitution reactions.
Standard nucleophilic substitution reactions are expected to convert this compound into corresponding alcohols, ethers, and esters. For example, reaction with hydroxide (B78521) ions would yield 4-ethyl-3-(hydroxymethyl)hexane. Similarly, alkoxides or carboxylates could be used to synthesize the corresponding ethers and esters. While these reactions are fundamental in organic synthesis, specific conditions and yields for these transformations with this compound have not been reported.
Table 1: Hypothetical Conversion of this compound to Other Functional Groups
| Starting Material | Reagent | Product |
| This compound | Sodium Hydroxide | 4-ethyl-3-(hydroxymethyl)hexane |
| This compound | Sodium Methoxide | 3-(Methoxymethyl)-4-ethylhexane |
| This compound | Sodium Acetate | (4-Ethyl-3-hexyl)methyl acetate |
Note: This table is based on theoretical reactivity and is not supported by published experimental data for this specific compound.
The synthesis of primary, secondary, or tertiary amines from this compound would be expected to proceed via reaction with ammonia (B1221849) or the corresponding primary or secondary amines. libretexts.org Quaternary ammonium (B1175870) salts could also be formed. libretexts.org However, without experimental data, it is not possible to provide details on reaction efficiency or potential side reactions.
The formation of a Grignard reagent, (4-ethyl-3-hexyl)methylmagnesium chloride, from this compound and magnesium metal is a theoretically viable process. youtube.com Similarly, reaction with lithium metal could yield the corresponding organolithium reagent. wikipedia.orgmasterorganicchemistry.com These organometallic compounds would be powerful nucleophiles in their own right, useful for forming new carbon-carbon bonds. wikipedia.org However, there are no published procedures for the successful synthesis of these specific organometallic reagents from this compound.
Table 2: Potential Organometallic Reagents from this compound
| Starting Material | Metal | Potential Organometallic Reagent |
| This compound | Magnesium | (4-Ethyl-3-hexyl)methylmagnesium chloride |
| This compound | Lithium | (4-Ethyl-3-hexyl)methyllithium |
Note: This table represents theoretical possibilities. The synthesis and stability of these specific reagents are not documented.
Role in the Synthesis of Heterocyclic Compounds
The carbon-chlorine bond in this compound is the key to its utility in forming heterocyclic rings. This functional group allows for the attachment of the 3-ethylhexyl moiety to a heteroatom, which can then participate in a ring-forming reaction, or it can be the site of an intramolecular cyclization to form a heterocycle.
One potential application is in the synthesis of N-substituted pyrrolidines. These structures are prevalent in many biologically active compounds. The synthesis could proceed via a nucleophilic substitution reaction where this compound is reacted with a suitable nitrogen-containing substrate. For instance, the reaction with a primary amine that also contains a nucleophilic group capable of a subsequent cyclization would lead to the formation of a pyrrolidine (B122466) ring.
Another synthetic route could involve the intramolecular Williamson ether synthesis to form oxygen-containing heterocycles like substituted tetrahydrofurans. masterorganicchemistry.com This would first require the conversion of this compound into a molecule containing a hydroxyl group at a suitable position to facilitate a 5-membered ring closure.
Below is a table summarizing hypothetical research findings for the synthesis of a substituted pyrrolidine and a tetrahydrofuran (B95107) derivative using this compound as a starting material.
| Product | Reactant 2 | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
| 1-((4-ethylhexan-3-yl)methyl)pyrrolidine | Pyrrolidine | K₂CO₃ | Acetonitrile | 80 | 85 |
| 2-((4-ethylhexan-3-yl)methyl)tetrahydrofuran | 4-hydroxypent-1-ene (after conversion of this compound to a Grignard reagent) | NaH | THF | 65 | 78 |
This is a hypothetical data table created to illustrate potential research findings.
Use in Polymer Chemistry (as a monomer or modifying agent)
In the realm of polymer chemistry, this compound can be envisioned to function in two primary capacities: as a monomer for the creation of new polymers or as a modifying agent to impart specific properties to existing polymers.
As a monomer, this compound could be used in step-growth polymerization. For example, a polyether could be synthesized by reacting it with a diol under Williamson ether synthesis conditions. The resulting polymer would have the 3-ethylhexyl group as a pendant side chain, which would be expected to influence the polymer's solubility and thermal properties.
Alternatively, this compound can be employed as a polymer modifying agent. Polymers with nucleophilic side chains, such as polyvinyl alcohol or poly(4-vinylpyridine), could be functionalized by grafting the 3-ethylhexyl group onto the polymer backbone. This modification would alter the surface properties of the polymer, potentially increasing its hydrophobicity and affecting its adhesion characteristics.
The following table presents hypothetical data on the properties of polymers synthesized or modified using this compound.
| Polymer Type | Co-monomer/Base Polymer | Degree of Substitution (%) | Molecular Weight ( g/mol ) | Glass Transition Temp. (°C) |
| Polyether (from monomer) | 1,4-Butanediol | N/A | 15,000 | -25 |
| Modified Polyvinyl Alcohol | Polyvinyl Alcohol | 30 | 50,000 | 95 |
| Modified Polystyrene | Poly(styrene-co-4-vinylbenzyl chloride) | 50 | 120,000 | 110 |
This is a hypothetical data table created to illustrate potential research findings.
Future Research Directions in Chloromethylalkane Chemistry
Development of More Sustainable Synthetic Routes
A primary objective in modern chemical research is the development of synthetic pathways that are environmentally benign and economically viable. For chloromethylalkanes like 3-(Chloromethyl)-4-ethylhexane, this involves moving away from classical methods that may use harsh acids and produce significant waste.
Green Chemistry Approaches to Chloromethylation
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances yale.edu. Future research will likely prioritize methods that improve the environmental profile of chloromethylation reactions.
One promising avenue is the direct C(sp³)–H chloromethylation using non-thermal plasma. rsc.org This catalyst-free approach can activate dichloromethane (CH₂Cl₂) in a continuous flow system at ambient temperature and pressure to functionalize saturated hydrocarbons. rsc.org Such a method avoids the need for traditional Lewis acid catalysts and harsh conditions. Another sustainable strategy involves photoredox catalysis, which can facilitate halodecarboxylation through a halogen-atom transfer (XAT) mechanism under mild, metal-free conditions. rsc.org Additionally, employing phase transfer catalysis (PTC) in aqueous media represents a greener alternative to conventional organic solvents, simplifying product isolation and reducing volatile organic compound (VOC) emissions semanticscholar.orgresearchgate.net.
Catalytic Methods for Enhanced Efficiency
The efficiency of chloromethylation is critically dependent on the catalyst employed. While Lewis acids like zinc chloride are traditional catalysts for the Blanc chloromethylation of aromatic rings, their application to alkanes presents different challenges, and they often suffer from issues like corrosiveness and difficulty in recovery researchgate.netwikipedia.org.
Future research will focus on developing more efficient and recyclable catalytic systems. This includes optimizing reaction conditions and catalyst choice to maximize the yield of the desired chloromethylated product while minimizing the formation of common by-products, such as diarylmethanes in aromatic systems. dur.ac.uk Novel catalytic systems, such as those combining zinc chloride with acetic acid and recyclable phase-transfer catalysts like polyethylene glycol (PEG), have shown promise in improving yields in aqueous media. researchgate.net The exploration of strong organic acids as catalysts also presents a potential route to enhanced reaction efficiency. researchgate.net
| Catalytic Approach | Key Features | Potential Advantages for Alkane Chloromethylation |
| Optimized Lewis Acids | Use of catalysts like ZnCl₂ or TiCl₄ with fine-tuned reaction conditions (e.g., temperature). dur.ac.ukdur.ac.uk | Higher selectivity for the monochloromethylated product, reduction of by-products. |
| Phase Transfer Catalysis (PTC) | Employs catalysts (e.g., PEG-800) to facilitate reactions between reactants in different phases (e.g., aqueous and organic). researchgate.net | Enables use of greener solvents like water, catalyst recyclability, potentially milder conditions. |
| Strong Organic Acids | Use of acids such as trichloroacetic acid as catalysts. researchgate.net | May offer alternative reactivity and selectivity profiles compared to Lewis acids. |
Exploration of Novel Reactivity Patterns
The chloromethyl group in this compound is traditionally viewed as an electrophilic center, readily participating in nucleophilic substitution reactions. However, future research is expected to uncover and exploit novel reactivity patterns beyond this classical behavior. A significant area of exploration involves radical chemistry. Alkyl halides can serve as precursors to alkyl radicals, which can then engage in a variety of carbon-carbon bond-forming reactions. For instance, radicals generated from alkyl halides have been shown to add efficiently to strained molecules, demonstrating a pathway for constructing complex cyclic systems. nih.gov Applying such strategies to this compound could open new avenues for its use as a building block in complex molecule synthesis.
Stereoselective Synthesis of Enantiopure this compound
The structure of this compound contains two adjacent stereocenters (at C3 and C4). The synthesis of this molecule as a single, enantiomerically pure compound is a significant challenge that represents a key frontier in synthetic chemistry. Accessing enantiopure drugs and other bioactive molecules is critical, as different enantiomers can have vastly different biological effects. ub.edu Future research will focus on developing highly stereoselective methods to control the three-dimensional arrangement of this molecule.
Several established strategies could be adapted for this purpose:
Chiral Auxiliaries: A temporary chiral group can be attached to a precursor molecule to direct the stereochemical outcome of the chloromethylation step. This auxiliary is then removed to yield the enantiopure product. nih.govub.edu
Enantioselective Catalysis: A substoichiometric amount of a chiral catalyst (such as an organocatalyst or a transition metal complex with a chiral ligand) can be used to create the desired stereocenters with high selectivity. ub.edurroij.com This approach is highly atom-economical. ub.edu
Chiral Pool Synthesis: A naturally occurring enantiopure starting material, such as an amino acid or terpene, that already contains some of the required stereocenters could be elaborated into the final target molecule. ub.edurroij.com
| Strategy | Description | Key Advantage |
| Chiral Auxiliary | A chiral moiety is temporarily incorporated into the substrate to guide the formation of new stereocenters with high diastereoselectivity. ub.edu | Reliable and often provides high stereoselectivity. |
| Enantioselective Catalysis | A small amount of a chiral catalyst transfers "chiral information" to the substrate, accelerating the formation of one enantiomer over the other. ub.edu | High atom economy and potential for large-scale application. |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials, incorporating their stereocenters into the final product. ub.edurroij.com | Reduces the number of synthetic steps required to build chirality. |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactions, functioning as a virtual microscope that can reveal details of processes occurring at incredibly fast timescales. amacad.org For a molecule like this compound, advanced computational modeling offers a powerful approach to accelerate the development of synthetic routes.
By using methods such as Density Functional Theory (DFT), researchers can model potential reaction pathways, calculate the energies of transition states and intermediates, and predict the thermodynamic and kinetic feasibility of a proposed synthesis. mdpi.com This predictive power can guide experimental work, saving time and resources by identifying the most promising reaction conditions before they are tested in the lab. Furthermore, the integration of machine learning and artificial intelligence is creating new tools that can predict the regio- and site-selectivity of organic reactions, offering a powerful data-driven approach to synthesis planning. rsc.orgresearchgate.net Such models could be trained to predict the optimal conditions for the selective chloromethylation of complex alkanes.
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for chemical production, including enhanced safety, scalability, and control over reaction parameters like temperature and pressure. kilolabs.comvapourtec.comsymeres.com The synthesis and handling of chloromethylalkanes can involve hazardous reagents or exothermic reactions, making them ideal candidates for translation to continuous flow systems. noelresearchgroup.com
Future research will focus on integrating the synthesis of compounds like this compound into fully automated flow platforms. noelresearchgroup.com This approach allows for the safe, on-demand generation and immediate consumption of reactive intermediates, minimizing risks associated with their storage and handling. vapourtec.com Furthermore, innovative green synthesis methods, such as the non-thermal plasma chloromethylation, are inherently well-suited for continuous flow processing, combining the benefits of sustainability and process intensification. rsc.org The development of advanced flow reactors capable of handling multiphasic systems or solid precipitates will further expand the scope of continuous production for this class of compounds. khimod-alcen.com
Expansion of Applications in Diverse Chemical Fields
The exploration of this compound and its analogs as building blocks in various chemical sectors is a promising avenue for future research. The inherent reactivity of the C-Cl bond allows for its conversion into a wide array of other functional groups, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry:
Chlorinated organic compounds have a significant presence in pharmaceuticals, with over 250 FDA-approved chlorine-containing drugs on the market. nih.govnih.gov The chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net Future research could focus on incorporating the this compound moiety into novel drug candidates. The branched alkyl structure could enhance membrane permeability, while the chloromethyl group provides a handle for further functionalization to interact with specific biological receptors. Research in this area could lead to the development of new therapeutic agents for a variety of diseases.
Materials Science:
The unique structural features of this compound make it an interesting candidate for the synthesis of novel polymers and materials. The chloromethyl group can serve as a site for polymerization or as a point of attachment for grafting onto existing polymer chains. This could lead to the development of materials with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or unique surface properties. For instance, polymers derived from this compound could find applications as advanced coatings, adhesives, or in the fabrication of specialized membranes.
Agrochemicals:
Halogenated compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The specific stereochemistry and branching of this compound could lead to the development of more selective and potent agrochemicals. Future research could involve the synthesis and screening of derivatives of this compound for their biological activity against various pests and weeds. The aim would be to develop more environmentally benign and effective crop protection agents.
Organic Synthesis:
As a synthetic intermediate, this compound offers a platform for the construction of complex organic molecules. The chloromethyl group can participate in a variety of nucleophilic substitution and coupling reactions, allowing for the introduction of diverse functionalities. nih.gov Researchers may explore its use in the synthesis of natural products, fine chemicals, and other high-value organic compounds. The development of novel catalytic systems for the efficient transformation of the chloromethyl group will be a key area of investigation.
Interactive Data Table: Compound Applications
| Compound Name | Potential Application Areas |
| This compound | Medicinal Chemistry, Materials Science, Agrochemicals, Organic Synthesis |
| Chloromethyl Methyl Ether | Organic Synthesis (Protecting Group Chemistry) organic-chemistry.org |
| Peptidyl Fluoromethyl Ketones | Medicinal Chemistry (Enzyme Inhibitors) nih.gov |
This table summarizes the potential applications of this compound and related compounds in various fields of chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
